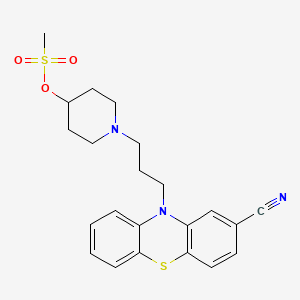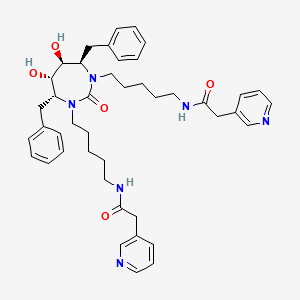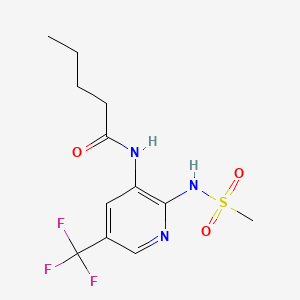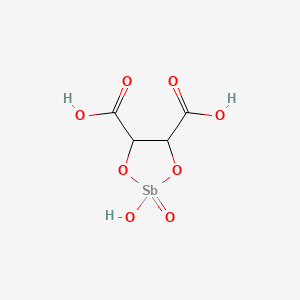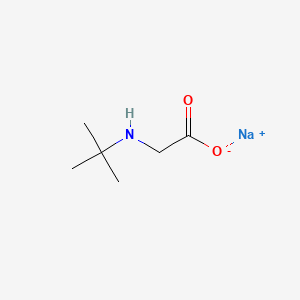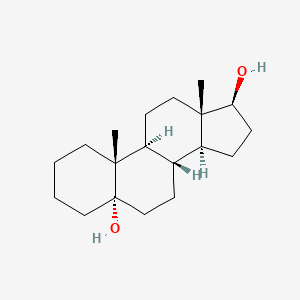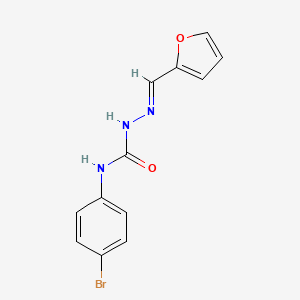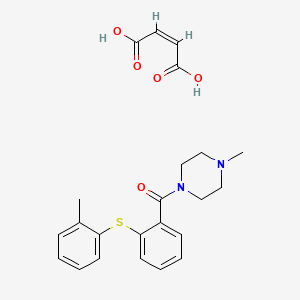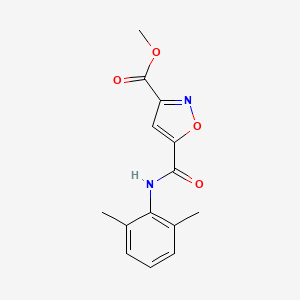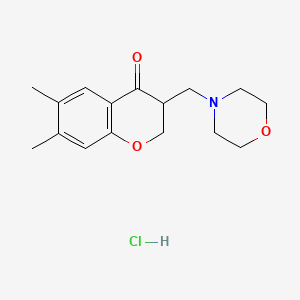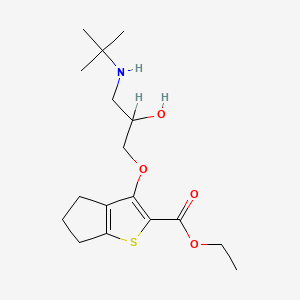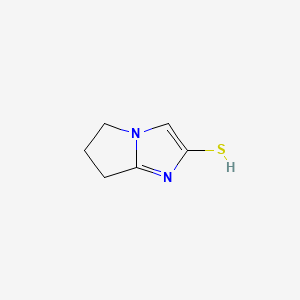
5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- typically involves the reaction of imidazole with acrolein in the presence of a catalytic amount of acetic acid. This reaction yields a chiral bicyclic imidazole nucleophilic catalyst . The process can be further optimized by using kinetic resolution with immobilized enzymes such as Nov435 to obtain optically pure compounds .
Industrial Production Methods
For industrial-scale production, the synthesis can be carried out using a two-step procedure starting from readily available aminocarbonyl compounds. The Marckwald reaction is employed to prepare 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles, which can be produced in high yield and are suitable for bulk quantities .
化学反応の分析
Types of Reactions
5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly nitration, to form nitro derivatives.
Common Reagents and Conditions
Oxidation: Sulfuric and nitric acids are commonly used for nitration reactions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Nitration reactions typically involve a mixture of sulfuric and nitric acids.
Major Products Formed
科学的研究の応用
5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- has several scientific research applications:
作用機序
The mechanism of action of 5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- involves its interaction with specific molecular targets and pathways. For example, as a necroptosis inhibitor, it exhibits potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . The compound’s structure allows it to bind effectively to the active site of RIPK1, thereby preventing the progression of necroptosis.
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxaldehyde: Another compound with a similar fused ring structure.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds are also potent necroptosis inhibitors and share structural similarities with 5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro-.
Uniqueness
5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- stands out due to its unique thiol group, which imparts distinct chemical reactivity and potential biological activity. Its ability to act as a chiral nucleophilic catalyst and its inhibitory activity against RIPK1 highlight its versatility and potential for various applications.
特性
CAS番号 |
128366-08-5 |
|---|---|
分子式 |
C6H8N2S |
分子量 |
140.21 g/mol |
IUPAC名 |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-thiol |
InChI |
InChI=1S/C6H8N2S/c9-6-4-8-3-1-2-5(8)7-6/h4,9H,1-3H2 |
InChIキー |
PQPFQDNMAGEJKB-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NC(=CN2C1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


